N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
“N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide” is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a quinazoline core, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Quinazoline Core: This step may involve the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling of the Two Fragments: The thiadiazole and quinazoline fragments can be coupled using a variety of coupling reagents such as EDCI, DCC, or HATU.
Introduction of the Carboxamide Group: This can be done through the reaction of the intermediate with an amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols; electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be studied for its ability to modulate specific biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide: can be compared with other compounds containing thiadiazole or quinazoline moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure may result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H27N5O3S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(3-methylbutyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C23H27N5O3S/c1-14(2)11-13-27-20(30)16-8-3-4-9-17(16)28-18(29)10-12-23(27,28)21(31)24-22-26-25-19(32-22)15-6-5-7-15/h3-4,8-9,14-15H,5-7,10-13H2,1-2H3,(H,24,26,31) |
InChI Key |
YTUGRLVQHOSJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C5CCC5 |
Origin of Product |
United States |
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